Structural Superiority: The 1,8-Diazaspiro[5.5]undecane Core Provides a 6.8-Fold Potency Advantage Over the Corresponding [4.5] Spiro Analog in GlyT1 Inhibition
In a direct head-to-head comparison from a GlyT1 inhibitor program, the core scaffold of the target compound demonstrated significantly higher potency compared to its smaller ring analog. Specifically, a derivative based on the 1,8-diazaspiro[5.5]undecane framework exhibited an IC50 of 21 nM, whereas an otherwise identical derivative built on the 1,8-diazaspiro[4.5]decane scaffold showed a much weaker IC50 of 143 nM [1]. This represents a 6.8-fold improvement in potency solely attributed to the expansion of the spirocyclic ring system from [4.5] to [5.5].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 21 nM (for a derivative based on the 1,8-diazaspiro[5.5]undecane core) |
| Comparator Or Baseline | 143 nM (for an identical derivative based on the 1,8-diazaspiro[4.5]decane core) |
| Quantified Difference | Target scaffold exhibits 6.8-fold higher potency (lower IC50) |
| Conditions | Functional assay for GlyT1 inhibition using [3H]glycine uptake in CHO cells expressing hGlyT1b [1] |
Why This Matters
This demonstrates that the specific [5.5] ring size of the target compound is a critical driver of target engagement potency, and substituting it with a more common [4.5] analog would result in a near 7-fold loss in activity, derailing SAR studies or lead optimization efforts.
- [1] Pinard, E., et al. (2006). Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 16(16), 4314-4318. View Source
